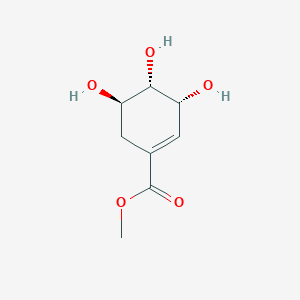
Methyl (-)-Shikimate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (-)-Shikimate is a methyl ester derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms. Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids and other aromatic compounds. This compound is of significant interest due to its role in the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (-)-Shikimate can be synthesized through several methods. One common approach involves the esterification of shikimic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the fermentation of genetically engineered microorganisms that overproduce shikimic acid. The shikimic acid is then extracted and esterified to form this compound. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (-)-Shikimate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form shikimic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to shikimic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include shikimic acid, various shikimate derivatives, and other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (-)-Shikimate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of aromatic amino acids and other secondary metabolites.
Medicine: It is a key intermediate in the synthesis of antiviral drugs, such as oseltamivir.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl (-)-Shikimate involves its conversion to shikimic acid, which then enters the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan. These amino acids are essential for protein synthesis and various metabolic processes. The molecular targets and pathways involved include enzymes such as shikimate kinase and chorismate synthase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Shikimic Acid: The parent compound of Methyl (-)-Shikimate, involved in the same biosynthetic pathways.
Quinic Acid: Another compound involved in the biosynthesis of aromatic compounds.
Gallic Acid: A phenolic acid with similar biosynthetic origins.
Uniqueness
This compound is unique due to its methyl ester group, which imparts different chemical properties compared to shikimic acid. This modification enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical production.
Eigenschaften
Molekularformel |
C8H12O5 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
LSNUUAUXWJZSFD-FSDSQADBSA-N |
SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
Isomerische SMILES |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |
Kanonische SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
Synonyme |
methyl 3-epi-shikimate methyl shikimate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


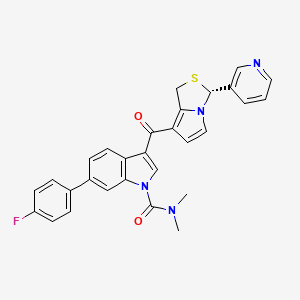
![(3S,6S,9S,12S,15S,18S,21S)-21-(3-hydroxy-2-methylpropyl)-3-[hydroxy-[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-15-[methoxy(phenyl)methyl]-1,10,18-trimethyl-6-(4-methylpent-3-en-2-yl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone](/img/structure/B1245005.png)
![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)
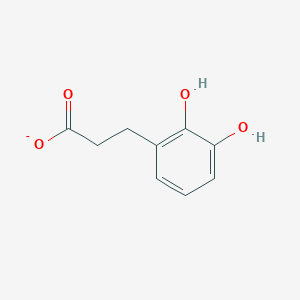
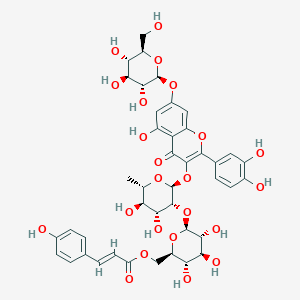
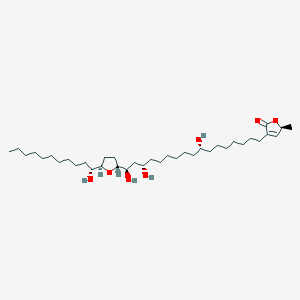

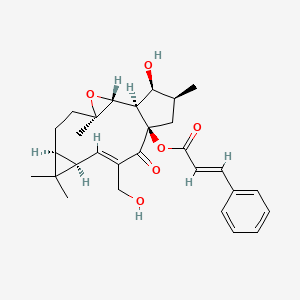
![N-[(3R,4S)-6-cyano-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]acetamide](/img/structure/B1245020.png)
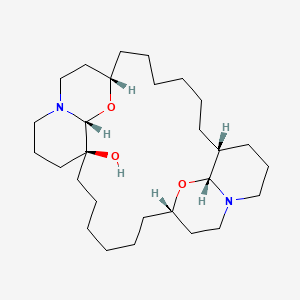
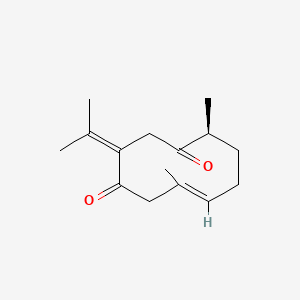
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)

